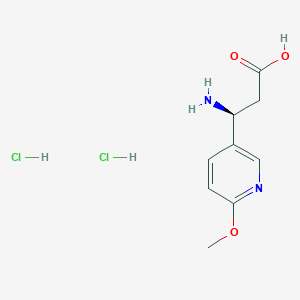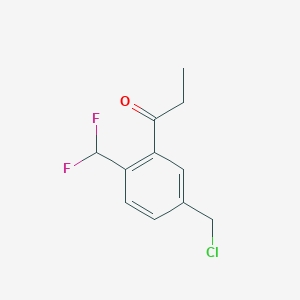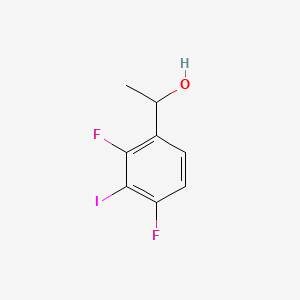![molecular formula C8H6BrNO3 B14041663 methyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B14041663.png)
methyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of methyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate typically involves the Vilsmeier-Haack reaction . This reaction starts with 4H-furo[3,2-b]pyrrole-5-carboxylate, which is then treated with a formylating agent to produce methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate. Subsequent bromination of this intermediate yields the desired product
Analyse Des Réactions Chimiques
Methyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions: Typical reagents include formylating agents for the initial synthesis and brominating agents for the final step. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane.
Applications De Recherche Scientifique
Methyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate has several applications in scientific research:
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Methyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate can be compared to other compounds in the furo[3,2-b]pyrrole family, such as:
Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate: This compound is an intermediate in the synthesis of this compound and shares similar chemical properties.
Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles: These compounds have different substituents, leading to varied chemical and biological properties.
Propriétés
Formule moléculaire |
C8H6BrNO3 |
|---|---|
Poids moléculaire |
244.04 g/mol |
Nom IUPAC |
methyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C8H6BrNO3/c1-12-8(11)5-2-6-4(10-5)3-7(9)13-6/h2-3,10H,1H3 |
Clé InChI |
SQJIVTFALTUOBG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(N1)C=C(O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(NZ)-N-[[4-(4-chlorophenoxy)phenyl]methylidene]hydroxylamine](/img/structure/B14041606.png)


![1-[(5S)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one](/img/structure/B14041638.png)



![[(2-Methylprop-2-enoyl)oxy]calcio 2-methylprop-2-enoate hydrate](/img/structure/B14041658.png)
